Methyl (4-fluoro-2-hydroxyphenyl)acetate
Description
Methyl (4-fluoro-2-hydroxyphenyl)acetate is a fluorinated aromatic ester with the molecular formula C₉H₉FO₃. It features a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 4-position, linked to a methyl acetate moiety. This compound is synthesized via ruthenium(II/IV)-catalyzed hydroxylation of methyl 2-(4-fluorophenyl)acetate using PhI(TFA)₂ and [RuCl₂(p-cymene)]₂ in dichloroethane (DCE) . Key spectral data include:
- IR (ATR): 1703 cm⁻¹ (ester C=O stretch), 1642 cm⁻¹ (aryl C=C), and 1110 cm⁻¹ (C-F stretch) .
- MS (EI): m/z 180 [M⁺], with fragments at m/z 134 (loss of COOCH₃) and 106 (loss of F and CH₃CO) .
- HR-MS: Exact mass calculated for C₁₀H₁₂O₃⁺ ([M⁺]): 180.0786; observed: 180.0789 .
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., AS252424) targeting PI3Kγ .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,11H,4H2,1H3 |
InChI Key |
KEPHDBNKTBNLGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-hydroxyphenylacetate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Methyl 4-fluoro-2-hydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-2-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-fluoro-2-hydroxybenzaldehyde.
Reduction: 4-fluoro-2-hydroxyphenylmethanol.
Substitution: 4-methoxy-2-hydroxyphenylacetate.
Scientific Research Applications
Chemistry: Methyl 4-fluoro-2-hydroxyphenylacetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenylacetate derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Methyl 4-fluoro-2-hydroxyphenylacetate has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-hydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares Methyl (4-fluoro-2-hydroxyphenyl)acetate with analogs differing in substituent type, position, or ester group:
Key Observations:
- Fluorine and Hydroxyl Groups : The 4-fluoro-2-hydroxyphenyl motif enhances electronegativity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., AS252424’s PI3Kγ inhibition ).
- Ester Group Variations : Methyl esters (e.g., target compound) are more volatile than ethyl analogs, while glycinate derivatives (e.g., Ethyl (4-fluoro-2-hydroxyphenyl)glycinate) exhibit higher solubility in aqueous media .
- Methoxy vs. Hydroxyl : Methoxy groups (e.g., Methyl (2-hydroxy-4-methoxyphenyl)acetate) increase lipophilicity, favoring blood-brain barrier penetration in CNS-active compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
